2-Bromo-1-iodo-3-methoxybenzene
Overview
Description
2-Bromo-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-3-methoxybenzene, followed by purification steps to isolate the desired product . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the methoxy group intact.
Scientific Research Applications
2-Bromo-1-iodo-3-methoxybenzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-3-methoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products . The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, facilitating these reactions.
Comparison with Similar Compounds
1-Bromo-2-iodobenzene: Similar structure but lacks the methoxy group.
2-Bromo-1-iodo-4-methoxybenzene: Similar structure with the methoxy group in a different position.
1-Iodo-3-methoxybenzene: Lacks the bromine substituent.
Uniqueness: 2-Bromo-1-iodo-3-methoxybenzene is unique due to the presence of both bromine and iodine atoms along with a methoxy group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-iodo-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDXMFOLMWGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635284 | |
Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74128-84-0 | |
Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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